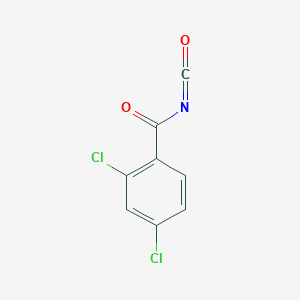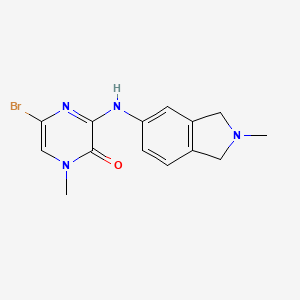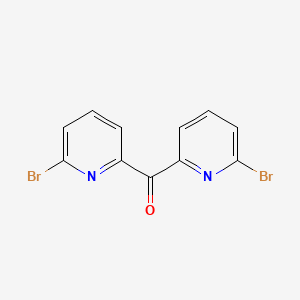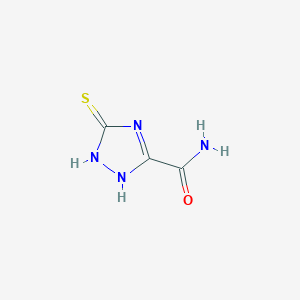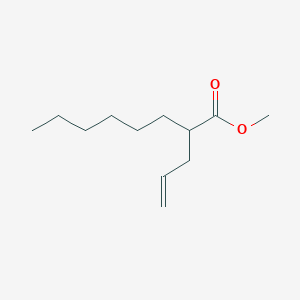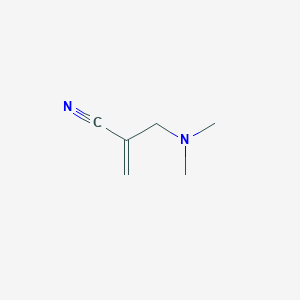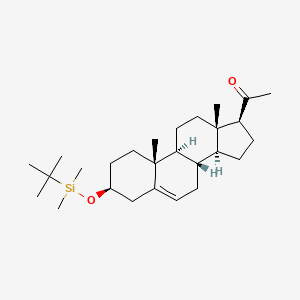
3-tert-Butyldimethylsilyloxy Pregnenolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyldimethylsilyloxy Pregnenolone is a synthetic steroid derivative. It is characterized by the presence of a tert-butyldimethylsilyloxy group at the 3beta position and a ketone group at the 20 position of the pregnane skeleton. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyldimethylsilyloxy Pregnenolone typically involves the protection of the hydroxyl group at the 3beta position of pregnenolone. This is achieved by reacting pregnenolone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyldimethylsilyloxy Pregnenolone can undergo various chemical reactions, including:
Oxidation: The ketone group at the 20 position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyloxy group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different protecting groups or functional groups at the 3beta position.
Applications De Recherche Scientifique
3-tert-Butyldimethylsilyloxy Pregnenolone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in steroid biosynthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other steroid-based products
Mécanisme D'action
The mechanism of action of 3-tert-Butyldimethylsilyloxy Pregnenolone involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can interact with steroid receptors and enzymes involved in steroid metabolism. The tert-butyldimethylsilyloxy group can influence the compound’s reactivity and stability, affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregnenolone: The parent compound of 3-tert-Butyldimethylsilyloxy Pregnenolone, lacking the tert-butyldimethylsilyloxy group.
3beta-Hydroxypregn-5-en-20-one: Similar structure but with a hydroxyl group instead of the tert-butyldimethylsilyloxy group.
This compound sulfate: A sulfate derivative of the compound.
Uniqueness
This compound is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides increased stability and protection to the hydroxyl group at the 3beta position. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C27H46O2Si |
|---|---|
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
1-[(3S,8S,9S,10R,13S,14S,17S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3/t20-,21-,22+,23-,24-,26-,27+/m0/s1 |
Clé InChI |
XMTKPEYPGQAHCU-HDOFCAKMSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


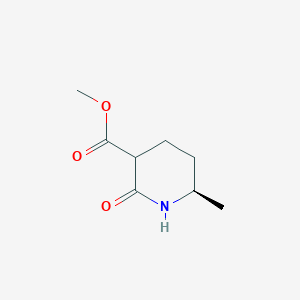
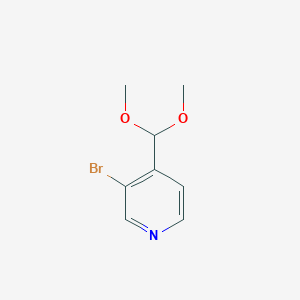
![2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol](/img/structure/B8569286.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8569290.png)
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B8569296.png)
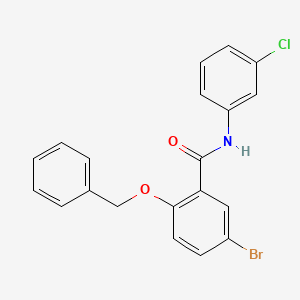
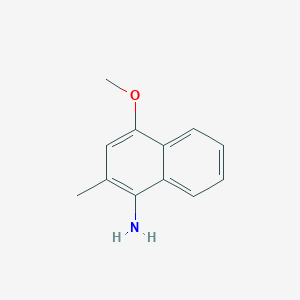
![N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide](/img/structure/B8569320.png)
